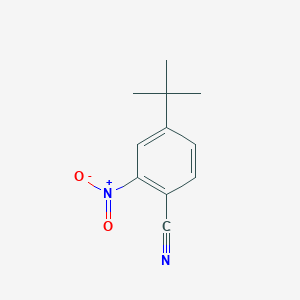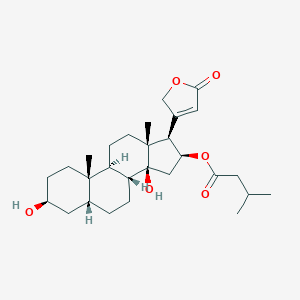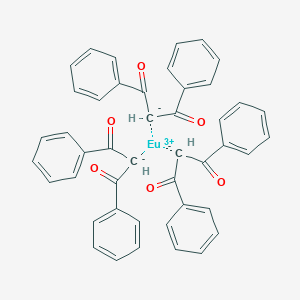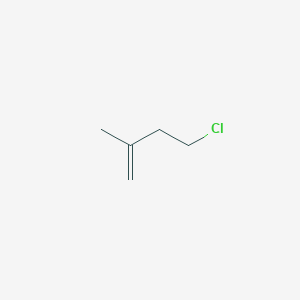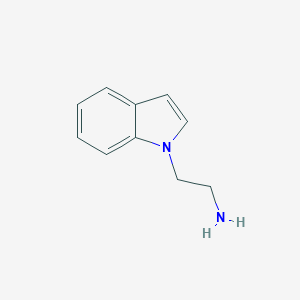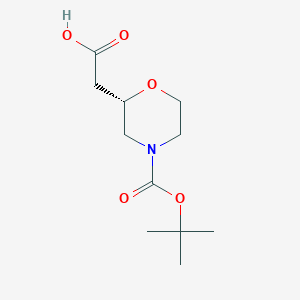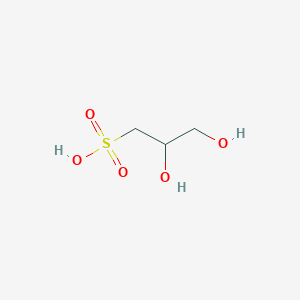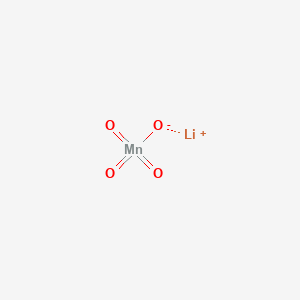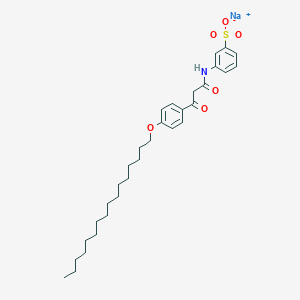
Sodium 3-((3-(4-(hexadecyloxy)phenyl)-1,3-dioxopropyl)amino)benzenesulphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium 3-((3-(4-(hexadecyloxy)phenyl)-1,3-dioxopropyl)amino)benzenesulphonate, also known as HPPS, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a member of the sulphonate family and is used in various biochemical and physiological experiments due to its unique properties. In
Mecanismo De Acción
The mechanism of action of Sodium 3-((3-(4-(hexadecyloxy)phenyl)-1,3-dioxopropyl)amino)benzenesulphonate involves its ability to bind to biological molecules, such as proteins and lipids, through hydrophobic interactions. This binding results in a change in the fluorescence properties of Sodium 3-((3-(4-(hexadecyloxy)phenyl)-1,3-dioxopropyl)amino)benzenesulphonate, allowing it to be used as a fluorescent probe for studying protein-ligand interactions and membrane dynamics.
Efectos Bioquímicos Y Fisiológicos
Sodium 3-((3-(4-(hexadecyloxy)phenyl)-1,3-dioxopropyl)amino)benzenesulphonate has been shown to have minimal toxicity and is well-tolerated in vitro and in vivo. It has been used to study the effects of various drugs and toxins on cellular processes, including membrane transport, protein trafficking, and signal transduction.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of Sodium 3-((3-(4-(hexadecyloxy)phenyl)-1,3-dioxopropyl)amino)benzenesulphonate is its high sensitivity and specificity for labeling proteins and other biological molecules. It is also relatively easy to synthesize and has a long shelf life. However, Sodium 3-((3-(4-(hexadecyloxy)phenyl)-1,3-dioxopropyl)amino)benzenesulphonate has some limitations, including its tendency to aggregate at high concentrations and its sensitivity to pH and temperature changes.
Direcciones Futuras
There are several future directions for Sodium 3-((3-(4-(hexadecyloxy)phenyl)-1,3-dioxopropyl)amino)benzenesulphonate research, including the development of new fluorescent probes with improved properties, the optimization of Sodium 3-((3-(4-(hexadecyloxy)phenyl)-1,3-dioxopropyl)amino)benzenesulphonate for drug delivery applications, and the exploration of its potential as a diagnostic tool for various diseases. Additionally, further studies are needed to fully understand the mechanism of action of Sodium 3-((3-(4-(hexadecyloxy)phenyl)-1,3-dioxopropyl)amino)benzenesulphonate and to identify its potential limitations and safety concerns.
Conclusion
In conclusion, Sodium 3-((3-(4-(hexadecyloxy)phenyl)-1,3-dioxopropyl)amino)benzenesulphonate is a promising chemical compound with a wide range of potential applications in scientific research. Its unique properties make it a valuable tool for studying protein-ligand interactions, membrane dynamics, and drug delivery. While there are some limitations to its use, ongoing research is expected to uncover new applications and improve its effectiveness in various experimental settings.
Métodos De Síntesis
The synthesis of Sodium 3-((3-(4-(hexadecyloxy)phenyl)-1,3-dioxopropyl)amino)benzenesulphonate involves several steps. The first step is the preparation of 4-(hexadecyloxy)benzaldehyde, which is achieved by reacting 4-hydroxybenzaldehyde with hexadecanol using sulfuric acid as a catalyst. The second step is the preparation of 3-(4-(hexadecyloxy)phenyl)propanoic acid, which is accomplished by reacting 4-(hexadecyloxy)benzaldehyde with malonic acid in the presence of acetic anhydride. The third step involves the preparation of Sodium 3-((3-(4-(hexadecyloxy)phenyl)-1,3-dioxopropyl)amino)benzenesulphonate by reacting 3-(4-(hexadecyloxy)phenyl)propanoic acid with sodium benzenesulphonate in the presence of sodium hydroxide.
Aplicaciones Científicas De Investigación
Sodium 3-((3-(4-(hexadecyloxy)phenyl)-1,3-dioxopropyl)amino)benzenesulphonate has been used in various scientific research applications, including fluorescence microscopy, protein labeling, and drug delivery. Sodium 3-((3-(4-(hexadecyloxy)phenyl)-1,3-dioxopropyl)amino)benzenesulphonate is a fluorescent dye that can be used to label proteins and other biological molecules for visualization under a fluorescence microscope. It has also been used as a drug delivery agent due to its ability to penetrate cell membranes and deliver therapeutic agents to specific cells or tissues.
Propiedades
Número CAS |
14542-05-3 |
|---|---|
Nombre del producto |
Sodium 3-((3-(4-(hexadecyloxy)phenyl)-1,3-dioxopropyl)amino)benzenesulphonate |
Fórmula molecular |
C31H44NNaO6S |
Peso molecular |
581.7 g/mol |
Nombre IUPAC |
sodium;3-[[3-(4-hexadecoxyphenyl)-3-oxopropanoyl]amino]benzenesulfonate |
InChI |
InChI=1S/C31H45NO6S.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-23-38-28-21-19-26(20-22-28)30(33)25-31(34)32-27-17-16-18-29(24-27)39(35,36)37;/h16-22,24H,2-15,23,25H2,1H3,(H,32,34)(H,35,36,37);/q;+1/p-1 |
Clave InChI |
VASNKHYSFYDYEM-UHFFFAOYSA-M |
SMILES isomérico |
CCCCCCCCCCCCCCCCOC1=CC=C(C=C1)C(=O)CC(=O)NC2=CC(=CC=C2)S(=O)(=O)[O-].[Na+] |
SMILES |
CCCCCCCCCCCCCCCCOC1=CC=C(C=C1)C(=O)CC(=O)NC2=CC(=CC=C2)S(=O)(=O)[O-].[Na+] |
SMILES canónico |
CCCCCCCCCCCCCCCCOC1=CC=C(C=C1)C(=O)CC(=O)NC2=CC(=CC=C2)S(=O)(=O)[O-].[Na+] |
Otros números CAS |
14542-05-3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-Hydrazinylnaphtho[2,1-d][1,3]thiazole](/img/structure/B88570.png)

